3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-3-4-10(17)5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTUPVFDZZDXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting with the preparation of the imidazo[2,1-f]purine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The dichlorobenzyl group is then introduced via nucleophilic substitution reactions, often using 2,4-dichlorobenzyl chloride as a reagent .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The dichlorobenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Impact of Substituents on Pharmacological Profiles
- Chlorination Pattern: The target compound’s 2,4-dichlorobenzyl group may improve hydrophobic interactions with TGF-β compared to the mono-chloro analog (), though comparative binding data are lacking.
- Fluorinated vs. Trifluoromethyl Groups : AZ-853 (2-fluorophenyl) and AZ-861 (3-trifluoromethylphenyl) demonstrate how electronegativity and steric bulk affect 5-HT1A receptor agonism. AZ-861’s trifluoromethyl group enhances receptor activation but introduces metabolic disturbances (e.g., lipid metabolism) .
- Piperazinylalkyl Chains: Derivatives with piperazine-containing side chains (e.g., AZ-853, AZ-861) exhibit improved blood-brain barrier penetration, critical for CNS-targeted antidepressants.
- Benzyl vs. Phenethyl Groups : The phenethyl-substituted derivative () shows how extended alkyl chains alter receptor selectivity, though its biological targets remain uncharacterized.
Physicochemical and Pharmacokinetic Properties
- Melting Points and Stability : Derivatives with polar substituents (e.g., 8-(2-methoxyphenyl) in Compound 62) exhibit higher melting points (~364°C), suggesting robust crystalline structures but challenging synthesis .
- Metabolic Stability : Fluorinated arylpiperazinylalkyl derivatives (e.g., AZ-853) show moderate metabolic stability in human liver microsomes, while dichlorobenzyl analogs may face faster clearance due to higher lipophilicity .
Research Findings and Clinical Implications
- Antidepressant Derivatives : AZ-853 and AZ-861 highlight the trade-off between receptor potency (5-HT1A) and side effects (sedation, blood pressure changes). The target compound’s TGF-β focus avoids CNS-related liabilities but requires evaluation for peripheral toxicity .
- Anticancer Agents : CB11 and the target compound both target growth pathways (PPARγ vs. TGF-β), but CB11’s smaller size (~353 Da) may favor broader tissue distribution .
- Kinase Inhibitors : EphB4-inhibiting derivatives (e.g., ALTA_2) demonstrate that imidazopurine-2,4-diones can be tailored for enzyme inhibition via substituent optimization .
Biological Activity
3-(2,4-Dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
- IUPAC Name : 2-[(2,4-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
- Molecular Formula : C16H13Cl2N5O2
- Molecular Weight : 378.20 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its interaction with adenosine receptors and monoamine oxidases (MAOs), which are critical targets in neurodegenerative diseases and mood disorders.
- Adenosine Receptor Modulation : The compound exhibits activity as an antagonist for adenosine receptors A1 and A2A. These receptors play a crucial role in neurotransmission and are implicated in conditions like Parkinson's and Alzheimer's disease .
- Monoamine Oxidase Inhibition : It has been identified as a potent inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of this enzyme can enhance dopaminergic signaling, making it a candidate for treating neurodegenerative disorders .
Case Studies and Experimental Data
Several studies have highlighted the biological effects of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced damage by modulating adenosine receptor activity and reducing MAO levels .
- Antidepressant Potential : A study indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. Specifically, they showed significant activity in forced swim tests (FST), suggesting potential for treating depression .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
